molecular formula C19H19N3O5S B2794031 1-(2,6-dimethoxybenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 851808-61-2

1-(2,6-dimethoxybenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Cat. No.: B2794031
CAS No.: 851808-61-2
M. Wt: 401.44
InChI Key: JZJZXAZCQOXUJK-UHFFFAOYSA-N
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Description

1-(2,6-dimethoxybenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a dimethoxyphenyl group, a nitrophenyl group, and a dihydroimidazolyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-dimethoxybenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multiple steps, including the formation of the imidazole ring and the introduction of the nitrophenyl and dimethoxyphenyl groups. Common synthetic routes may involve:

    Formation of the Imidazole Ring: This can be achieved through the condensation of appropriate diamines with aldehydes or ketones under acidic or basic conditions.

    Introduction of the Dimethoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions using dimethoxybenzene derivatives.

    Attachment of the Nitrophenyl Group: This can be done through nucleophilic substitution reactions using nitrophenyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-dimethoxybenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,6-dimethoxybenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    (2,6-Dimethoxyphenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone: Similar structure with a different position of the nitro group.

    (2,6-Dimethoxyphenyl)-[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone: Similar structure with a chloro group instead of a nitro group.

Uniqueness

The uniqueness of 1-(2,6-dimethoxybenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This makes it a valuable compound for further research and development.

Biological Activity

1-(2,6-Dimethoxybenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a compound that belongs to the imidazole family, which is known for its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following structure:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₄H₁₅N₃O₃S
  • Molecular Weight : 305.36 g/mol

Antimicrobial Activity

Imidazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against various bacterial strains.

Table 1: Antimicrobial Activity of Imidazole Derivatives

CompoundZone of Inhibition (mm)Target Organisms
120E. coli
222Staphylococcus aureus
325Bacillus subtilis
Reference28Streptomycin

The above table illustrates the efficacy of different imidazole derivatives, indicating that compounds similar to our target compound exhibit significant antibacterial activity .

Anticancer Potential

Research indicates that imidazole derivatives can induce apoptosis in cancer cells by inhibiting anti-apoptotic proteins such as Bcl-2. This mechanism is crucial for developing new anticancer therapies.

A study revealed that the compound could effectively inhibit cell proliferation in various cancer cell lines through apoptosis induction. The underlying mechanism involves the modulation of signaling pathways associated with cell survival and death .

The biological activity of imidazole derivatives often involves:

  • Inhibition of Enzymatic Activity : Many imidazoles act as enzyme inhibitors, affecting metabolic pathways in pathogens or cancer cells.
  • Interaction with Cellular Receptors : These compounds may bind to specific receptors, altering cellular responses and promoting apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to cell death.

Case Study 1: Antibacterial Efficacy

In a recent study published in Pharmaceutical Research, researchers synthesized a series of imidazole derivatives and tested their antibacterial efficacy against common pathogens. The results showed that certain derivatives had a higher zone of inhibition compared to standard antibiotics .

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of imidazole derivatives. The researchers found that the compound significantly reduced tumor growth in xenograft models by inducing apoptosis through the mitochondrial pathway .

Properties

IUPAC Name

(2,6-dimethoxyphenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c1-26-15-7-4-8-16(27-2)17(15)18(23)21-10-9-20-19(21)28-12-13-5-3-6-14(11-13)22(24)25/h3-8,11H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJZXAZCQOXUJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)N2CCN=C2SCC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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